N-{[4-({[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}amino)phenyl]sulfonyl}acetamide
Description
N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2,4,6-TRIISOPROPYL-1-BENZENESULFONAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acetylamino group, a sulfonyl group, and multiple isopropyl groups attached to a benzene ring. It is used in various scientific research applications due to its distinct chemical behavior and potential biological activities.
Properties
Molecular Formula |
C23H32N2O5S2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-[4-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]phenyl]sulfonylacetamide |
InChI |
InChI=1S/C23H32N2O5S2/c1-14(2)18-12-21(15(3)4)23(22(13-18)16(5)6)32(29,30)25-19-8-10-20(11-9-19)31(27,28)24-17(7)26/h8-16,25H,1-7H3,(H,24,26) |
InChI Key |
JGMPZMZWTCRPCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2,4,6-TRIISOPROPYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the acetylation of 4-aminobenzenesulfonamide, followed by the introduction of isopropyl groups through Friedel-Crafts alkylation. The final step involves the sulfonation of the benzene ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2,4,6-TRIISOPROPYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the benzene ring.
Scientific Research Applications
N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2,4,6-TRIISOPROPYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2,4,6-TRIISOPROPYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and sulfonyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The isopropyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}ACETAMIDE
- N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}BENZENESULFONAMIDE
- N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}METHANESULFONAMIDE
Uniqueness
N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2,4,6-TRIISOPROPYL-1-BENZENESULFONAMIDE is unique due to the presence of three isopropyl groups, which significantly influence its chemical properties and biological activities. These groups enhance the compound’s steric hindrance and lipophilicity, distinguishing it from other similar compounds and potentially leading to different reactivity and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
